molecular formula C15H40N2O2Si4 B13968003 Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate CAS No. 55281-99-7

Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate

Cat. No.: B13968003
CAS No.: 55281-99-7
M. Wt: 392.83 g/mol
InChI Key: UTJKYFZMYBABBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate is an organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications, particularly in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate typically involves the reaction of trimethylsilyl chloride with ammonia or other nitrogen-containing compounds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a base such as sodium hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl chloride, ammonia, and bases like sodium hydride. Reaction conditions often involve solvents such as THF and temperatures ranging from -78°C to room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized organosilicon compounds .

Scientific Research Applications

Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, enhancement of solubility, and modification of reactivity. The pathways involved often include the formation of silicon-oxygen or silicon-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate is unique due to its multiple trimethylsilyl groups, which provide enhanced chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

CAS No.

55281-99-7

Molecular Formula

C15H40N2O2Si4

Molecular Weight

392.83 g/mol

IUPAC Name

trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate

InChI

InChI=1S/C15H40N2O2Si4/c1-20(2,3)16-14(15(18)19-23(10,11)12)13-17(21(4,5)6)22(7,8)9/h14,16H,13H2,1-12H3

InChI Key

UTJKYFZMYBABBL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.